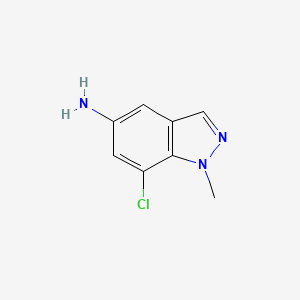

7-Chloro-1-methyl-1H-indazol-5-amine

説明

4-[2-(2-Naphthoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a central benzaldehyde group connected via an ethoxy chain to a 2-naphthoxy substituent. These compounds are typically synthesized via Williamson ether reactions, where a halogenated intermediate reacts with a phenolic or naphtholic group under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in DMF) . The aldehyde group at the para position of the benzene ring makes these compounds versatile intermediates for synthesizing pharmaceuticals, agrochemicals, and materials science applications .

特性

分子式 |

C8H8ClN3 |

|---|---|

分子量 |

181.62 g/mol |

IUPAC名 |

7-chloro-1-methylindazol-5-amine |

InChI |

InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,10H2,1H3 |

InChIキー |

ZKPSSSNKCSIGSI-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=C(C=C2Cl)N)C=N1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key benzaldehyde derivatives structurally analogous to 4-[2-(2-Naphthoxy)ethoxy]benzaldehyde, highlighting differences in substituents, synthesis, and biological activities:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Pyridinyl and imidazolyl groups enhance antimicrobial and radiosensitizing properties, respectively. For example, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde derivatives exhibit potent bacterial inhibition (MIC: 8–26 μg/mL) , while nitroimidazole derivatives target hypoxic cancer cells .

- PEG-like chains (e.g., 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde) improve aqueous solubility, making them suitable for drug delivery systems .

- Crystallographic Differences: Aromatic ring orientation varies significantly. For instance, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde adopts a "W" conformation with perpendicular aromatic rings , whereas nitroimidazole derivatives exhibit planar imidazole rings . These structural features influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and material properties .

- Synthesis Optimization: Williamson ether synthesis is universally employed, but reaction conditions vary. For example, 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde requires Raney nickel for catalytic hydrogenation , while nitroimidazole derivatives involve multi-step coupling reactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。